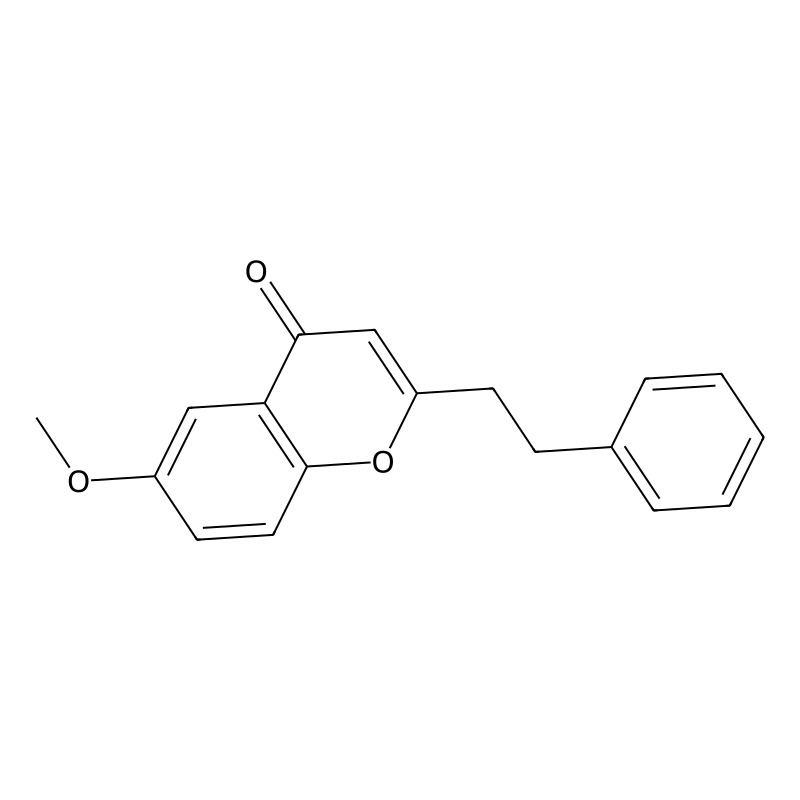

4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Occurrence and Isolation:

4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-, also known as 6-Methoxy-2-phenethyl-4H-chromen-4-one, is a derivative of 2-(2-phenylethyl)chromone. This class of compounds has been isolated from a limited number of plant sources, most notably Aquilaria malaccensis, a tree responsible for producing agarwood, a resinous wood prized for its fragrance [].

Potential Biological Activities:

Research suggests that 2-(2-phenylethyl)chromones, including 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-, possess various potential biological activities. These include:

- Antimicrobial: Studies indicate some 2-(2-phenylethyl)chromones exhibit activity against certain bacteria and fungi [].

- Anticancer: There is limited research on the antitumor properties of 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- specifically, but other 2-(2-phenylethyl)chromones have shown promise in this area [].

- Antioxidant: Some research suggests that 2-(2-phenylethyl)chromones may have antioxidant properties.

4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-, also known as 6-methoxy-2-(2-phenylethyl)chromone, is a naturally occurring compound with the molecular formula and a molecular weight of approximately 280.32 g/mol . This compound belongs to the class of benzopyran derivatives, which are characterized by the fusion of a benzene ring with a heterocyclic pyran ring. It is primarily isolated from the resinous wood of Aquilaria sinensis, a plant known for its aromatic properties and medicinal uses .

The chemical behavior of 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- can be attributed to its functional groups. Key reactions include:

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further derivatization.

- Nucleophilic Addition: The carbonyl group in the chromone structure can participate in nucleophilic addition reactions.

- Reduction and Oxidation: The methoxy group can be oxidized to form hydroxyl derivatives, while the benzopyran structure can be reduced under appropriate conditions.

This compound exhibits various biological activities, including:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress .

- Antimicrobial Activity: Some studies indicate that it possesses antibacterial properties, making it a candidate for further research in antimicrobial applications .

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Several methods have been reported for synthesizing 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-:

- Condensation Reactions: This involves the condensation of appropriate phenolic compounds with α,β-unsaturated carbonyl compounds.

- One-Pot Synthesis: A more efficient method involves a one-pot reaction that combines multiple steps into a single reaction vessel, reducing time and increasing yield.

- Extraction from Natural Sources: Isolation from plant sources such as Aquilaria sinensis is another common method, although it may yield lower quantities compared to synthetic methods .

The applications of this compound are diverse:

- Pharmaceuticals: Due to its biological activities, it is being explored for use in developing new drugs targeting oxidative stress and inflammation.

- Cosmetics: Its antioxidant properties make it suitable for incorporation into skincare products aimed at protecting against environmental damage.

- Food Industry: As a natural antioxidant, it may be used in food preservation .

Interaction studies have indicated that 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- may interact with various biological targets:

- Enzyme Inhibition: It has been noted to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

- Receptor Binding: Research suggests potential interactions with receptors involved in inflammation and pain signaling pathways .

Several compounds share structural similarities with 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7-Methoxyflavone | Contains a hydroxyl group at position 7 on the flavone backbone. | |

| 2-Methyl-4H-chromen-4-one | Lacks the phenethyl group but retains the chromone structure. | |

| 3-Hydroxyflavone | Hydroxyl groups at positions 3 and 5 enhance its antioxidant activity. |

These compounds differ primarily in their functional groups and structural modifications, which contribute to their unique biological activities and applications.